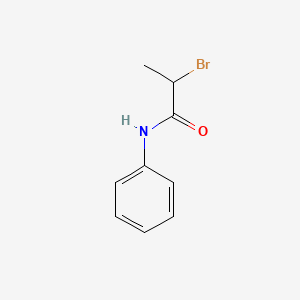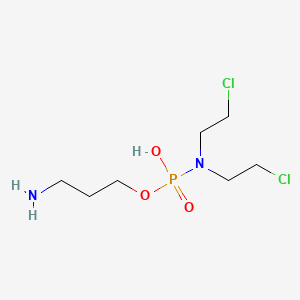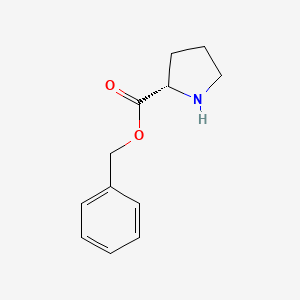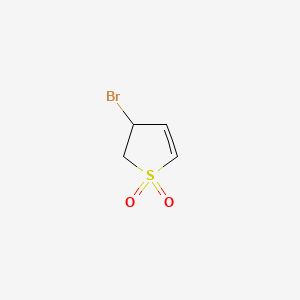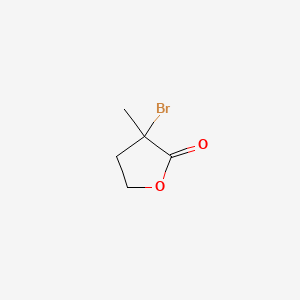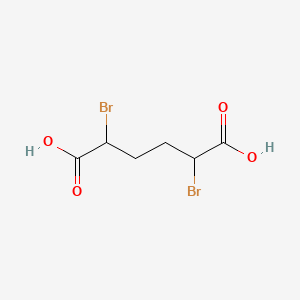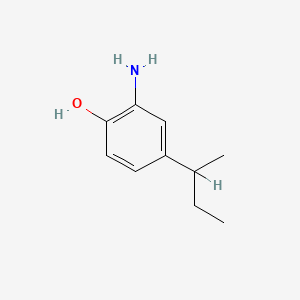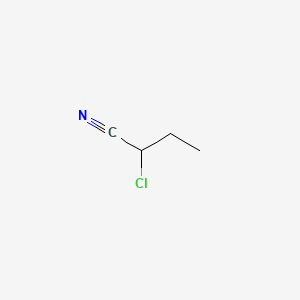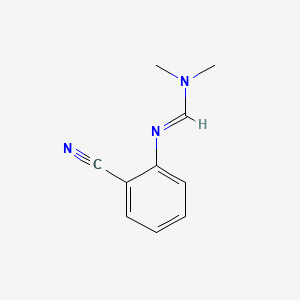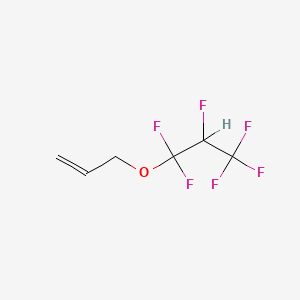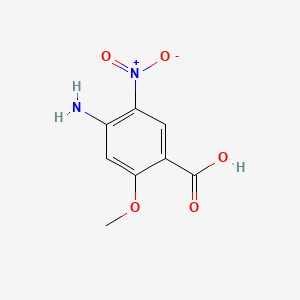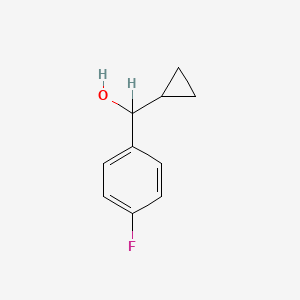
alpha-Cyclopropyl-4-fluorobenzyl alcohol
Descripción general
Descripción
Alpha-Cyclopropyl-4-fluorobenzyl alcohol (ACFBA) is a synthetic compound with a wide range of applications in scientific research. ACFBA is a versatile compound that can be used in a variety of laboratory experiments and has numerous biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1. Biodegradation Studies
Alpha-Cyclopropyl-4-fluorobenzyl alcohol has been identified as a degradation product in studies investigating the biodegradation of pesticides like beta-cyfluthrin. Research by Saikia et al. (2005) demonstrated that specific bacterial strains, such as Pseudomonas stutzeri, can degrade beta-cyfluthrin, leading to the formation of this compound among other products. This finding is crucial for understanding the environmental fate of synthetic pyrethroids and their potential impact on ecosystems (Saikia et al., 2005).
2. Photostability in Fluorophores
Research into enhancing the photostability of fluorophores for imaging applications has identified compounds such as this compound as significant. Altman et al. (2011) demonstrated that conjugating compounds like 4-nitrobenzyl alcohol to fluorophores can significantly improve their photostability without altering their spectral properties, which is vital for fluorescence-based applications (Altman et al., 2011).
3. Synthesis of Pharmaceuticals
This compound is a key intermediate in the synthesis of various pharmaceuticals. For instance, Liao Lun-hui (2009) described its use in synthesizing prasugrel, an antiplatelet medication. This research underlines the importance of this compound in pharmaceutical synthesis and its potential to contribute to the development of novel therapeutic agents (Liao Lun-hui, 2009).
Mecanismo De Acción
Target of Action
It’s worth noting that bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for the development of new useful derivatives .
Mode of Action
Compounds with similar structures are known to interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that such compounds may affect a variety of biochemical pathways and their downstream effects.
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities . These activities suggest that such compounds may have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
Alpha-Cyclopropyl-4-fluorobenzyl alcohol plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and other biomolecules. These interactions are crucial for understanding the compound’s metabolic pathways and potential effects on cellular functions.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. These effects on cell signaling and gene expression can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered metabolite levels. Additionally, this compound can influence gene expression by binding to regulatory regions of DNA or interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism. The compound can be metabolized to form various intermediates that may further participate in biochemical reactions. These interactions with metabolic enzymes can influence metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function. For example, this compound may localize to the mitochondria, influencing mitochondrial metabolism and energy production.
Propiedades
IUPAC Name |
cyclopropyl-(4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJODBWDKPXYVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002856 | |
| Record name | Cyclopropyl(4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827-88-3 | |
| Record name | α-Cyclopropyl-4-fluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Cyclopropyl-4-fluorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropyl(4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-cyclopropyl-4-fluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


